1-(1H-benzotriazol-1-yl)-2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
Benzotriazole and benzimidazole are both heterocyclic aromatic organic compounds. They are part of many pharmaceuticals and various types of industrial dyes and pigments . Benzotriazole has been known to act as a versatile synthetic tool, with its derivatives showing a broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of benzotriazole involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . Benzotriazole-mediated amino-alkylations have greatly broadened the utility of Mannich-type condensations to the general o-aminoalkylation of phenols .
Molecular Structure Analysis
Benzotriazole features two fused rings. Its five-membered ring can in principle exist as tautomers . Various structural analyses with UV, IR, and 1H-NMR spectra indicate that one of the tautomers is dominant .
Chemical Reactions Analysis
Benzotriazole derivatives are known to react with various free radicals through several possible reaction pathways .
Physical And Chemical Properties Analysis
Benzotriazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is a weak acid with a pKa of 8.2 and a very weak Brønsted base with a pKa of less than 0 .
Scientific Research Applications
Antimicrobial and Antifungal Applications
Research has shown that derivatives incorporating a 1H-benzo-triazole moiety have been synthesized and tested for their antimicrobial and antifungal activities. These compounds have demonstrated efficacy against a range of microbial and fungal pathogens, highlighting their potential as templates for developing new antimicrobial and antifungal agents (Al-Omran et al., 2002).
Antitumor Agents
A series of 2-((1H-benzo[d]imidazol-2-yl)methylthio)-4-(substituted)-6-phenylpyrimidine-5-carbonitriles was synthesized and evaluated for their cytotoxic activity against a variety of cancer cell lines, revealing marked potency and potential as antitumor agents (Abdel-Mohsen et al., 2010).
Fluorescent Properties and Potential Applications
The synthesis of oxazolo[4',5':5,6]pyrido[1,2-a]benzimidazole derivatives has been explored, with studies on their fluorescent properties suggesting potential applications as fluorescent whitening agents for textiles and other materials (Rangnekar & Rajadhyaksha, 1986).
Environmental Persistence and Degradation
Benzotriazoles, including derivatives, have been identified as persistent environmental pollutants, with studies on their biotransformation elucidating degradation pathways and the formation of transformation products. This research is critical for understanding the environmental impact of benzotriazole derivatives and developing strategies for their removal from wastewater and aquatic environments (Reemtsma et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(benzotriazol-1-yl)-2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6/c1-3-4-9-16-15(2)17(14-24)22-25-18-10-5-7-12-20(18)28(22)23(16)29-21-13-8-6-11-19(21)26-27-29/h5-8,10-13H,3-4,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPRSTGYQHQTDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4C5=CC=CC=C5N=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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